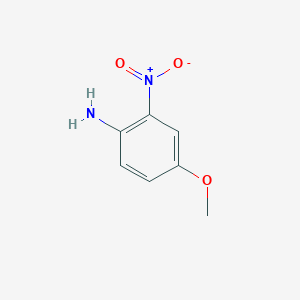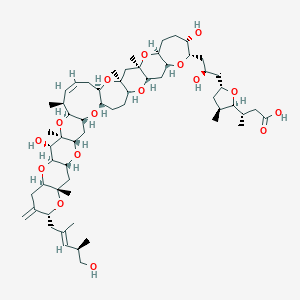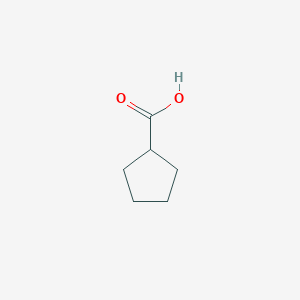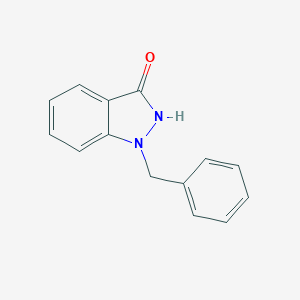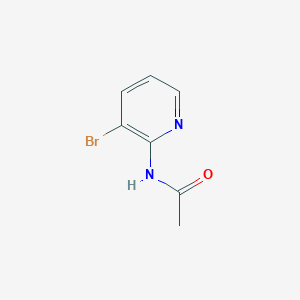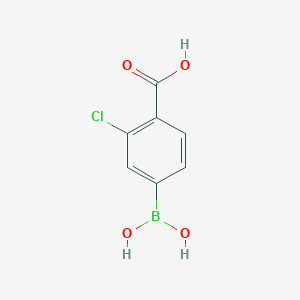
4-Carboxy-3-chlorophenylboronic acid
Descripción general
Descripción
4-Carboxyphenylboronic acid is a compound that has been studied for its potential in various chemical applications. While the provided papers do not directly discuss 4-Carboxy-3-chlorophenylboronic acid, they do provide insights into related compounds that can help infer some of its properties and uses. For instance, boronic acids are known for their role in catalysis, as seen in the study of 2,4-bis(trifluoromethyl)phenylboronic acid, which is an effective catalyst for dehydrative amidation between carboxylic acids and amines .
Synthesis Analysis
The synthesis of related compounds often involves the formation of specific bonds and functional groups. For example, the synthesis of 5-(4-Carboxyphenyl)-10,15,20-tris(3-hydroxyphenyl)chlorin-PEG-Folic acid involves starting materials such as poly(ethylene glycol)-diamine and folic acid, indicating the complexity and multi-step nature of such syntheses . Although the synthesis of 4-Carboxy-3-chlorophenylboronic acid is not explicitly described, similar methods may be applicable.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is crucial for their function. Solid-state structures of 4-carboxyphenylboronic acid and its hydrates have been reported, showing different conformations and interactions in the crystal lattice . These findings are essential for understanding how 4-Carboxy-3-chlorophenylboronic acid might behave under various conditions.
Chemical Reactions Analysis
Boronic acids participate in various chemical reactions, often as catalysts or intermediates. The ortho-substituent on boronic acids can influence the reactivity, as seen in the catalytic activity of 2,4-bis(trifluoromethyl)phenylboronic acid . This suggests that the chloro-substituent on 4-Carboxy-3-chlorophenylboronic acid could similarly affect its reactivity in chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives can be deduced from studies on similar compounds. For instance, vibrational studies on 4-Carboxy Phenylboronic acid provide insights into its spectroscopic characteristics and potential energy distribution, which are indicative of its stability and reactivity . The crystal structure and DFT calculations of related compounds also contribute to understanding the electronic properties, such as the HOMO-LUMO energy gap, which can influence the chemical behavior of 4-Carboxy-3-chlorophenylboronic acid .
Aplicaciones Científicas De Investigación
Fluorescence Sensor Development
4-Carboxyphenylboronic acid has been utilized to create fluorescent carbon quantum dots for sensing benzo[a]pyrene in water. This sensor demonstrates high sensitivity, rapidness, and low cost, making it a valuable tool for water quality analysis (Sun et al., 2021).Structural and Vibrational Studies
The molecular structure of 4-Carboxy Phenylboronic acid has been studied using spectroscopic methods like FT-IR and Raman. These studies are vital for understanding its properties and potential applications in various scientific fields (Dikmen & Alver, 2021).Synthesis of Indole Derivatives
3-Chlorophenylboronic acid promotes the efficient synthesis of 3-substituted indole derivatives, demonstrating its role in organic synthesis and chemical intermediates production (Goswami et al., 2015).NMR and XRD Analysis
Solvent-dependent structural properties of 4-carboxy phenylboronic acid have been investigated, providing insights into its behavior in different environments. This is crucial for its application in solution-based reactions (Dikmen et al., 2018).Coordination Polymers with Lanthanide Ions
4-Carboxyphenylboronic acid is used in creating lanthanide-based coordination polymers. These compounds have promising luminescent and magnetic properties, potentially useful in materials science (Fan et al., 2015).Solid-State Structure Analysis
The solid-state structures of 4-carboxyphenylboronic acid and its hydrates have been reported, offering valuable information for its use in crystallography and material science (SeethaLekshmi & Pedireddi, 2007).Optical Modulation in Nanotube Research
Phenylboronic acids, including 4-carboxyphenylboronic acid, have been studied for their role in the optical modulation of carbon nanotubes, indicating potential applications in nanotechnology and sensor development (Mu et al., 2012).Corrosion Inhibition
Carboxyphenylboronic acid is an effective inhibitor of carbon dioxide corrosion in steel, suggesting its utility in industrial and environmental applications (Nam et al., 2013).Dehydrative Condensation Catalyst
4-Carboxyphenylboronic acid has been shown to catalyze dehydrative condensation between carboxylic acids and amines, useful in synthetic chemistry and pharmaceuticals (Ishihara & Lu, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
4-borono-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAFGWXQNDYXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565183 | |
| Record name | 4-Borono-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxy-3-chlorophenylboronic acid | |
CAS RN |
136496-72-5 | |
| Record name | 4-Borono-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(dihydroxyboranyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



